5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
Overview
Description
Synthesis Analysis
The synthesis of sterols and related compounds often involves complex chemical reactions, providing key intermediates for further chemical modifications. For example, the synthesis of 3β-benzoyloxy-14α, 15α-epoxy-5α-cholest-7-ene, a related sterol, was achieved in 96% yield by treating 3β-benzoyloxy-5α-cholesta-7, 14-diene with m-chloroperbenzoic acid. This method offers a pathway for the synthesis of sterols with oxygen functions at specific carbon atoms, indicating a potential approach for synthesizing compounds like 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane (Parish, Spike, & Schroepfer, 1977).
Molecular Structure Analysis
Structural analyses often involve X-ray crystallography, providing insights into the arrangement of atoms within a molecule. Although specific data on 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane is not available, studies on similar compounds, like diterpene oligoesters, reveal nonplanar ring systems and specific angular inclinations, hinting at the complex three-dimensional structures that such molecules can adopt (Kar et al., 1998).
Scientific Research Applications
Inhibition of Human Keratinocyte Cell Line Growth: Compounds similar to 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane are known to inhibit the growth of the human keratinocyte cell line HaCaT and the 5-lipoxygenase enzyme in bovine polymorphonuclear leukocytes (Müller, Altmann, & Prinz, 1998).
Inhibition of Photophosphorylation in Spinach Chloroplasts: These compounds can also inhibit photophosphorylation and electron transport in isolated spinach chloroplasts, acting as Hill reaction inhibitors (Cespedes, Achnine, Alarcón, Becerra, & Lotina‐Hennsen, 2000).
Acetylcholinesterase Inhibition: Specific derivatives have shown inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).
Synthesis of Oxygenated Sterols: These compounds are key intermediates in the synthesis of oxygenated sterols, which have various biochemical applications (Parish, Spike, & Schroepfer, 1977).
Inhibition of Hepatic Sterol Synthesis: They can inhibit hepatic sterol synthesis and reduce serum cholesterol levels in rats, indicating potential for treating hypercholesterolemia (Raulston, Mishaw, Parish, & Schroepfer, 1976).
Inhibition of Tumor Cell Growth: Certain derivatives inhibit the in vitro growth of human tumor cell lines, suggesting potential applications in cancer treatment (Valente, Pedro, Ascenso, Abreu, Nascimento, & Ferreira, 2004).
Chemical Synthesis and Physics Applications: These compounds have potential applications in chemical synthesis, chemistry, and physics, especially in the context of organic synthesis (Ooi, Yoneda, Tanaka, & Osuka, 2015).
Safety And Hazards
The specific safety and hazards associated with 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane are not detailed in the search results. However, a Material Safety Data Sheet (MSDS) is available45, which would provide detailed information about the compound’s hazards, handling, storage, and disposal.
Future Directions
The future directions for research on 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane are not explicitly mentioned in the search results. However, given its use in pharmacological research3, it is likely that future studies will continue to explore its potential applications in this field.
properties
IUPAC Name |
[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVFCMXVZDVCLH-IEBUTITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C4(C2OC(=O)C)C)CC(CC5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@]5([C@H]([C@@]4([C@H]2OC(=O)C)C)C[C@@](C[C@@H]5OC(=O)C)(C)OC(=O)C)OC(=O)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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